molecular formula C11H21FN2 B13689558 cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine

Cat. No.: B13689558
M. Wt: 200.30 g/mol
InChI Key: XOUMBUUPOCFNMI-UHFFFAOYSA-N
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Description

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine is a chemical compound with a complex structure that includes a cyclohexane ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine include other cyclohexanamine derivatives and azetidine-containing compounds. Some examples are:

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H21FN2

Molecular Weight

200.30 g/mol

IUPAC Name

4-[(3-fluoro-3-methylazetidin-1-yl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C11H21FN2/c1-11(12)7-14(8-11)6-9-2-4-10(13)5-3-9/h9-10H,2-8,13H2,1H3

InChI Key

XOUMBUUPOCFNMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC2CCC(CC2)N)F

Origin of Product

United States

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